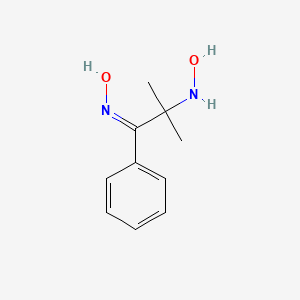

2-Hydroxyamino-2-methyl-1-phenyl-propan-1-one oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Hydroxyamino-2-methyl-1-phenyl-propan-1-one oxime” is an organic compound . It is also known by other names such as “2- (Hydroxyimino)propiophenone”, “1-Phenyl-1,2-propanedione 2-oxime”, “α-Isonitrosopropiophenone”, and "α-Oximinopropiophenone" .

Synthesis Analysis

Oximes, including “this compound”, are usually generated by the reaction of hydroxylamine with aldehydes or ketones . There are several methods for the synthesis of oximes. For instance, a new synthesis of enamides from ketones involves a phosphine-mediated reductive acylation of oximes .Molecular Structure Analysis

The molecular formula of “this compound” is C10H14N2O2 . The oxime group contains two H-bond acceptors (nitrogen and oxygen atoms) and one H-bond donor (OH group), versus only one H-bond acceptor present in carbonyl groups .Chemical Reactions Analysis

Oximes have been involved in a variety of chemical reactions. For example, the use of m-CPBA as an oxidant in ethyl acetate enables an efficient, rapid oxidation of various aliphatic amines to oximes . Oximes can also be obtained from the reaction of nitrites with compounds containing an acidic hydrogen atom .Physical And Chemical Properties Analysis

The average mass of “this compound” is 194.230 Da . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Synthesis and Reactivity

- 2-Hydroxyamino-1-R-propan-1-one oximes are used in the synthesis of α-furylnitrones, leading to the formation of 5-aryl(hetaryl)-2-(furan-2-yl)-1H-imidazol-1-oles. This reaction showcases its utility in creating novel heterocyclic compounds (Os'kina & Tikhonov, 2017).

- The compound is involved in the synthesis of various cyclohexanone oximes, demonstrating its role in producing structures with potential cytotoxic activities against certain cancer cells (Dimmock et al., 1992).

- Reactions with hydroxylamine result in "oximes" that are key intermediates in synthesizing novel spiro-fused heterocyclic systems. These compounds are characterized through spectroscopic studies and X-ray analysis (Holzer et al., 2003).

X-ray Structures and Spectroscopic Studies

- Studies involving X-ray diffraction and NMR spectroscopy focus on the structural elucidation of various oximes, including those derived from 2-Hydroxyamino-2-methyl-1-phenyl-propan-1-one oxime, furthering our understanding of their chemical properties and potential applications (Nycz et al., 2011).

Applications in Chemical Analysis

- 2-Hydroxyamino-1-methyl-propylideneamino derivatives are used in spectrophotometric methods for determining copper in pharmaceutical and biological samples, showcasing the compound's utility in analytical chemistry (Dalman et al., 2002).

Catalytic and Polymerization Applications

- Oximes derived from the compound can initiate photopolymerization of acryl derivatives, demonstrating its role in polymer science and material engineering (Delzenne et al., 1970).

Potential Biomedical Applications

- Certain derivatives of 1-phenyl-2-propanone oxime, a related compound, exhibit cytotoxic activities, hinting at the potential biomedical relevance of this compound derivatives (Valderrama et al., 2022).

Mecanismo De Acción

While the specific mechanism of action for “2-Hydroxyamino-2-methyl-1-phenyl-propan-1-one oxime” is not mentioned in the search results, oximes in general have been studied for their significant roles as acetylcholinesterase reactivators . Many oximes are kinase inhibitors and have been shown to inhibit over 40 different kinases .

Propiedades

IUPAC Name |

(NZ)-N-[2-(hydroxyamino)-2-methyl-1-phenylpropylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-10(2,12-14)9(11-13)8-6-4-3-5-7-8/h3-7,12-14H,1-2H3/b11-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLVMMVWWXZODIT-LUAWRHEFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=NO)C1=CC=CC=C1)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(/C(=N\O)/C1=CC=CC=C1)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-(1,6,7-trimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2356733.png)

![1-(Furan-3-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2356736.png)

![N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2356743.png)

![N-(2-methoxyethyl)-N'-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2356749.png)

![N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}-1H-indole-5-carboxamide](/img/structure/B2356751.png)

![N-(1,3-benzodioxol-5-ylmethyl)-5-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/structure/B2356752.png)

![(3aR,8aR)-4,4,8,8-tetrakis[3,5-di(propan-2-yl)phenyl]-2,2-dimethyl-6-phenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine](/img/structure/B2356755.png)